Introduction: The Strategic Role of Fluorine in Aromatic Carboxylic Acids
Introduction: The Strategic Role of Fluorine in Aromatic Carboxylic Acids
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Fluorophthalic Acid
In the landscape of modern drug discovery and materials science, the selective incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—impart profound changes to a molecule's physicochemical and biological profile. 3-Fluorophthalic acid (CAS No. 1583-67-1) exemplifies this principle. It is not merely a substituted phthalic acid; it is a versatile building block whose strategic fluorine placement offers researchers a powerful tool for modulating acidity, lipophilicity, metabolic stability, and intermolecular interactions. This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of 3-Fluorophthalic acid, offering field-proven insights for scientists engaged in advanced chemical research.
Physicochemical and Structural Characteristics
3-Fluorophthalic acid is a white to light yellow crystalline powder.[1] The presence of the fluorine atom ortho to one carboxylic acid group and meta to the other, along with the two adjacent carboxylic acid groups, creates a unique electronic and steric environment that governs its physical properties and reactivity.
Core Properties
A summary of the fundamental physicochemical properties of 3-Fluorophthalic acid is presented below. It is important to note that reported melting points vary, which is common for dicarboxylic acids and can be attributed to different crystalline forms, purity levels, or measurement techniques.
| Property | Value | Source(s) |
| CAS Number | 1583-67-1 | [1][2][3] |
| Molecular Formula | C₈H₅FO₄ | [2][3][4] |
| Molecular Weight | 184.12 g/mol | [2][5] |
| Appearance | White to light yellow powder/crystal | [1][5] |
| Melting Point | 158-161 °C; 175-177 °C | [5] |
| Boiling Point | 367.9 ± 27.0 °C (Predicted) | [5] |
| Solubility | Soluble in water and methanol | [1][5] |
| pKa₁ (Predicted) | 2.32 ± 0.10 | [5] |
| pKa₂ | Not explicitly found, but expected to be higher than pKa₁ (cf. Phthalic acid pKa₂ = 5.51[6]) |
The predicted pKa₁ of 2.32 is significantly lower than that of the parent phthalic acid (pKa₁ = 2.89)[6]. This increased acidity is a direct consequence of the strong electron-withdrawing inductive effect of the adjacent fluorine atom, which stabilizes the conjugate base formed upon deprotonation of the C1 carboxyl group.
Synthesis and Manufacturing
The accessibility of 3-Fluorophthalic acid is crucial for its use in research and development. A common and efficient synthesis route starts from the readily available and inexpensive 3-nitrophthalic acid.[7] This method avoids harsh conditions and controlled substances like acetic anhydride, making it suitable for larger-scale production.
Synthetic Workflow from 3-Nitrophthalic Acid
The process involves a sequence of dehydration, nucleophilic aromatic substitution (fluorination), and purification. The choice of acetyl chloride as a dehydrating agent is a key process improvement, as it is less controlled than acetic anhydride and simplifies post-reaction work-up.[7]
Caption: High-level workflow for the synthesis of 3-Fluorophthalic acid.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established methods.[7]
Step 1: Dehydration of 3-Nitrophthalic Acid
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Dissolve 3-nitrophthalic acid in a suitable solvent.
-
Add acetyl chloride as the dehydrating agent. The acetyl chloride reacts with the carboxylic acids to form the anhydride and volatile by-products.
-
Causality: This step is crucial because the subsequent fluorination reaction proceeds more efficiently on the anhydride intermediate. Using acetyl chloride avoids the formation of acetic acid as a by-product, which would occur with acetic anhydride and complicate purification.[7]
-
-
Heat the mixture under reflux until the reaction is complete, monitoring by a suitable method (e.g., TLC or IR spectroscopy to observe the disappearance of O-H bands).
-
Remove the solvent and excess acetyl chloride under reduced pressure to yield crude 3-nitrophthalic anhydride.
Step 2: Fluorination
-
To the crude anhydride, add potassium fluoride (KF) and a high-boiling point polar aprotic solvent like sulfolane.
-
Heat the mixture to induce the nucleophilic aromatic substitution, where the fluoride ion displaces the nitro group. The nitro group is an excellent leaving group, activated by the electron-withdrawing anhydride functionality.
-
Monitor the reaction for the consumption of the starting material.
Step 3: Work-up and Purification
-
After cooling, add thionyl chloride to the reaction mixture.
-
Causality: This step is designed to react with and remove certain by-products generated during the fluorination process, simplifying the final purification.[7]
-
-
Hydrolyze the resulting 3-fluorophthalic anhydride back to the diacid by carefully adding water.
-
Adjust the pH of the solution. This allows for the effective separation of the product from the high-boiling sulfolane solvent.[7]
-
Extract the aqueous layer with a suitable organic solvent.
-
Dry the organic extracts, filter, and evaporate the solvent to yield the target compound, 3-Fluorophthalic acid. Further purification can be achieved by recrystallization.
Reactivity and Applications
The reactivity of 3-Fluorophthalic acid is dictated by the interplay between its two carboxylic acid groups and the aromatic fluorine substituent.
Core Reactivity
Caption: Reactivity profile of 3-Fluorophthalic acid.
-
Anhydride Formation: Like phthalic acid, 3-Fluorophthalic acid readily undergoes intramolecular dehydration upon heating or treatment with reagents like acetic anhydride to form 3-fluorophthalic anhydride.[8] This anhydride is a key intermediate for further functionalization.
-
Esterification: Both carboxylic acid groups can be esterified under standard Fischer esterification conditions (alcohol, acid catalyst).
-
Amide Formation: The highly reactive 3-fluorophthalic anhydride serves as a precursor for synthesizing substituted benzamides, which have shown potential as neuroleptic agents.[8] This pathway is of significant interest to drug development professionals.
-
Electrophilic Aromatic Substitution: The fluorine atom and the two carboxyl groups are deactivating and direct incoming electrophiles. The overall electron-poor nature of the ring makes electrophilic substitution challenging.
Applications in Drug Development and Materials Science
-
Pharmaceutical Scaffolding: The 3-fluorophthalic acid motif is a valuable building block in medicinal chemistry. Its anhydride can be used to synthesize complex molecules, including potential neuroleptics.[8] The fluorine atom can enhance binding affinity to target proteins through hydrogen bonding or dipole interactions and can block sites of metabolism, improving a drug's pharmacokinetic profile.
-
Metal-Organic Frameworks (MOFs): As a dicarboxylic acid, it serves as an organic linker molecule for the construction of MOFs. The fluorine atom can tune the pore size and electronic properties of the resulting framework, making it useful for applications in gas storage, separation, and catalysis.
-
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers. The incorporation of fluorine can enhance thermal stability, chemical resistance, and modify the optical properties of the resulting materials.
Spectral Characterization
Accurate characterization is essential for verifying the identity and purity of 3-Fluorophthalic acid. The following data provides a reference for standard analytical techniques.
| Technique | Data and Interpretation | Source(s) |
| ¹³C NMR | (DMSO-d₆) Expected signals for 8 distinct carbons. The carbons directly bonded to fluorine and the carboxylic acid groups will show characteristic shifts and C-F coupling. | [2][9] |
| ¹H NMR | The aromatic region will show a complex multiplet pattern for the 3 aromatic protons, with coupling to each other and to the fluorine atom. The two acidic protons will appear as a broad singlet at high chemical shift (>10 ppm), which is exchangeable with D₂O. | [10][11] |
| Mass Spec. | (EI) Molecular Ion (M⁺) at m/z = 184. Other significant fragments arise from the loss of H₂O, CO, and COOH. | [2][4] |
| Infrared (IR) | Strong, broad O-H stretch from the carboxylic acid dimers (~3300-2500 cm⁻¹). Sharp, very strong C=O stretch (~1700 cm⁻¹). C-F stretch (~1250-1000 cm⁻¹). Aromatic C=C stretches (~1600-1450 cm⁻¹). | [3][12][13] |
Safety and Handling
3-Fluorophthalic acid is classified as an irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[1]
Conclusion
3-Fluorophthalic acid is a strategically important chemical entity whose value extends far beyond its basic structure. For the medicinal chemist, it offers a fluorinated scaffold to enhance drug properties. For the materials scientist, it provides a functionalized linker for creating advanced polymers and MOFs. Understanding its core chemical properties, reactivity, and synthetic pathways—as detailed in this guide—is essential for leveraging its full potential in research and development. The interplay of its dicarboxylic acid functionality and the unique electronic influence of the fluorine atom ensures that 3-Fluorophthalic acid will remain a relevant and powerful tool for scientific innovation.
References
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